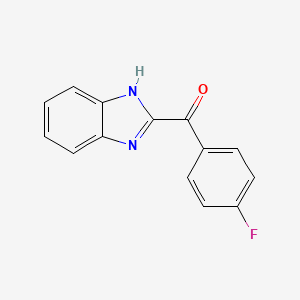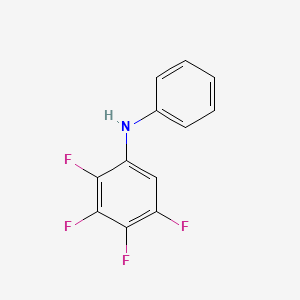
2,3,4,5-Tetrafluoro-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrafluoro-N-phenylaniline is a fluorinated aromatic amine with the molecular formula C6H3F4N. This compound is characterized by the presence of four fluorine atoms attached to the benzene ring and an aniline group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrafluoro-N-phenylaniline typically involves the fluorination of aniline derivatives. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with aniline under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetrafluoro-N-phenylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride in sulfolane at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted anilines and fluorinated benzene derivatives .
Applications De Recherche Scientifique
2,3,4,5-Tetrafluoro-N-phenylaniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrafluoro-N-phenylaniline involves its interaction with various molecular targets and pathways. The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2,3,4,5-Tetrafluoroaniline
- 2,3,5,6-Tetrafluoropyridine
- 4,5,6,7-Tetrafluoro-2λ4δ2,1,3-benzotelluradiazole
Comparison: 2,3,4,5-Tetrafluoro-N-phenylaniline is unique due to the specific positioning of the fluorine atoms and the presence of the aniline group. This configuration imparts distinct chemical reactivity and physical properties compared to other fluorinated aromatic compounds . For instance, 2,3,5,6-Tetrafluoropyridine has a different ring structure and reactivity profile, while 4,5,6,7-Tetrafluoro-2λ4δ2,1,3-benzotelluradiazole contains a tellurium atom, leading to unique properties and applications .
Propriétés
Numéro CAS |
58627-14-8 |
|---|---|
Formule moléculaire |
C12H7F4N |
Poids moléculaire |
241.18 g/mol |
Nom IUPAC |
2,3,4,5-tetrafluoro-N-phenylaniline |
InChI |
InChI=1S/C12H7F4N/c13-8-6-9(11(15)12(16)10(8)14)17-7-4-2-1-3-5-7/h1-6,17H |
Clé InChI |
XAKZZDXMUBOIRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=C(C(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


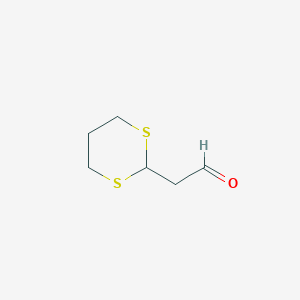

![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)
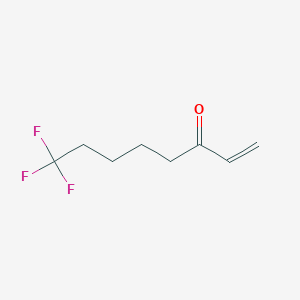
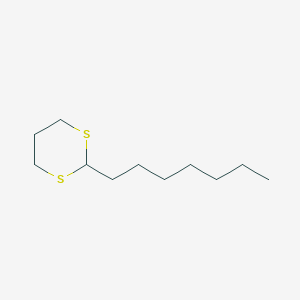
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
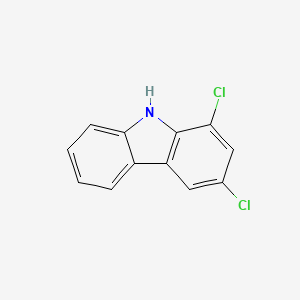


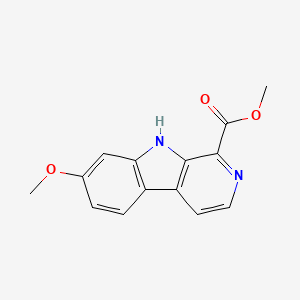
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)

